Isopropyl 4-isopropoxy-3-methoxybenzoate
CAS No.: 945745-52-8
Cat. No.: VC4260803
Molecular Formula: C14H20O4
Molecular Weight: 252.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 945745-52-8 |
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Molecular Formula | C14H20O4 |
Molecular Weight | 252.31 |
IUPAC Name | propan-2-yl 3-methoxy-4-propan-2-yloxybenzoate |
Standard InChI | InChI=1S/C14H20O4/c1-9(2)17-12-7-6-11(8-13(12)16-5)14(15)18-10(3)4/h6-10H,1-5H3 |
Standard InChI Key | VMEUXSGWRPMUTJ-UHFFFAOYSA-N |
SMILES | CC(C)OC1=C(C=C(C=C1)C(=O)OC(C)C)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Isopropyl 4-isopropoxy-3-methoxybenzoate features a benzoic acid backbone modified with three substituents:
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A methoxy group (-OCH) at the 3-position.
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An isopropoxy group (-OCH(CH)) at the 4-position.
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An isopropyl ester group (-COOCH(CH)) at the carboxyl position.
This arrangement creates a sterically hindered structure, influencing its reactivity and interaction with biological targets. The compound’s IUPAC name, propan-2-yl 3-methoxy-4-(propan-2-yloxy)benzoate, reflects its substituent positions and functional groups .
Physicochemical Properties
Key physical properties derived from experimental and computational data include:
Property | Value | Source |
---|---|---|
Molecular Weight | 252.30 g/mol | |
Density | 1.1–1.2 g/cm (estimated) | |
Boiling Point | ~300–310°C (extrapolated) | |
LogP (Partition Coefficient) | 3.21 | |
Rotatable Bonds | 6 |
The logP value indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems . Its polar surface area of 45 Å further supports this property, aligning with guidelines for orally bioavailable compounds .
Synthetic Pathways and Optimization
Conventional Esterification Methods
The synthesis typically involves esterification of 4-isopropoxy-3-methoxybenzoic acid with isopropyl alcohol under acidic catalysis. For example:
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Acid-Catalyzed Fischer Esterification:
This method requires refluxing with a dehydrating agent (e.g., molecular sieves) to shift equilibrium toward ester formation . -
Schotten-Baumann Reaction:
Reaction of the acid chloride with isopropyl alcohol in the presence of a base (e.g., NaOH) offers higher yields but necessitates handling corrosive reagents like thionyl chloride .
Alternative Routes
Recent advances utilize microwave-assisted synthesis to reduce reaction times. For instance, coupling 4-isopropoxy-3-methoxybenzoyl chloride with isopropanol under microwave irradiation (100°C, 15 minutes) achieves >90% conversion .
Purification and Characterization
Crude product purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Structural confirmation employs:
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H NMR: Distinct signals for methoxy ( 3.85 ppm), isopropoxy ( 4.65 ppm), and ester methyl groups ( 1.35 ppm) .
Comparative Analysis with Structural Analogues
To contextualize its uniqueness, Isopropyl 4-isopropoxy-3-methoxybenzoate is compared to related esters:
The isopropyl ester in Isopropyl 4-isopropoxy-3-methoxybenzoate enhances steric bulk, potentially improving metabolic stability compared to methyl analogues .
Supplier | Purity | Quantity | Price (USD) | Lead Time |
---|---|---|---|---|
AA BLOCKS | 90% | 250 mg | 129 | 12 days |
A2B Chem | 90% | 1 g | 264 | 12 days |
Angene US | 90% | 5 g | 1,365 | 15 days |
Cost scales non-linearly, reflecting challenges in large-scale synthesis .
Future Research Directions
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Biological Screening: Prioritize assays for PDE4 inhibition, COX-2 selectivity, and cytotoxicity.
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Synthetic Methodology: Develop enantioselective routes to access chiral variants.
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Formulation Studies: Investigate nanoemulsions or liposomal delivery to enhance bioavailability.
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